molecular formula C20H36ClNOS B611077 (R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride CAS No. 54767-71-4

(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride

Cat. No. B611077
CAS RN: 54767-71-4
M. Wt: 374.024
InChI Key: JRJJHIUHSILDOH-ZHXLSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suloctidil HCl is a peripheral vasodilator.

Scientific Research Applications

Tinofedrine and Metabolic Effects

Tinofedrine, chemically related to the compound , shows promise in affecting oxygen, glucose, and lactate metabolism in both dogs and rats. In dogs, intravenous administration of tinofedrine led to a marked increase in cerebral blood flow and glucose extraction, indicating its potential role in metabolic regulation and as a cerebrally active substance. Similar effects were observed in rats, highlighting tinofedrine's influence on cerebral glucose metabolism. This indicates a potential application of similar compounds in conditions requiring modulation of cerebral blood flow and metabolism (Thjemer & Obermeier, 1981).

Neuroprotection and Neuron Survival

T-588 and Motor Neuron Protection

R(—)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy] ethanol hydrochloride (T-588), a compound structurally similar to the one , was shown to enhance acetylcholine release and slow motor deterioration in animal models. It also promoted neurite outgrowth and increased choline acetyltransferase activity in cultured rat spinal motor neurons. A study demonstrated that T-588, when administered after sciatic nerve section in rats, significantly rescued spinal motor neuron death, indicating its potential as a neuroprotective agent in conditions like motor neuron diseases (Iwasaki et al., 2004).

Neuropharmacology and Sensory Modulation

Neuroprotective Effects in Glaucoma and Optic Nerve Crush Models

T-588 also demonstrated neuroprotective effects against retinal ganglion cell death in rat models with elevated intraocular pressure or after optic nerve crush. Repeated treatments with T-588 significantly enhanced retinal ganglion cell survival without reducing intraocular pressure. This suggests potential applications in ocular conditions requiring neuroprotection, like glaucoma and optic nerve injuries (Maeda et al., 2004).

properties

CAS RN

54767-71-4

Product Name

(R*,S*)-4-(Isopropylthio)-alpha-(1-(octylamino)ethyl)benzyl alcohol hydrochloride

Molecular Formula

C20H36ClNOS

Molecular Weight

374.024

IUPAC Name

(1R*,2S*)-2-(Octylamino)-1-(4-propan-2-ylsulfanylphenyl)propan-1-ol hydrochloride

InChI

InChI=1S/C20H35NOS.ClH/c1-5-6-7-8-9-10-15-21-17(4)20(22)18-11-13-19(14-12-18)23-16(2)3;/h11-14,16-17,20-22H,5-10,15H2,1-4H3;1H/t17-,20-;/m0./s1

InChI Key

JRJJHIUHSILDOH-ZHXLSBKVSA-N

SMILES

C[C@H](NCCCCCCCC)[C@@H](C1=CC=C(SC(C)C)C=C1)O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Suloctidil HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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